ETHYL (2E)-7-METHYL-2-(3-NITROBENZYLIDENE)-5-(3-NITROPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-{3-nitrobenzylidene}-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolopyrimidine core.
Preparation Methods
The synthesis of ETHYL (2E)-7-METHYL-2-(3-NITROBENZYLIDENE)-5-(3-NITROPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. The synthetic route often includes the condensation of appropriate aldehydes with thiazolopyrimidine derivatives under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups present in the compound can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen, palladium catalysts, and various electrophiles. .
Scientific Research Applications
Ethyl 2-{3-nitrobenzylidene}-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of ETHYL (2E)-7-METHYL-2-(3-NITROBENZYLIDENE)-5-(3-NITROPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- Methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C23H18N4O7S |
---|---|
Molecular Weight |
494.5g/mol |
IUPAC Name |
ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18N4O7S/c1-3-34-22(29)19-13(2)24-23-25(20(19)15-7-5-9-17(12-15)27(32)33)21(28)18(35-23)11-14-6-4-8-16(10-14)26(30)31/h4-12,20H,3H2,1-2H3/b18-11+ |
InChI Key |
AXQUDPLWPMSIFY-WOJGMQOQSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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